(5Z)-5-(2,3-dichlorobenzylidene)-3-{[(4-ethylphenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-[(2,3-DICHLOROPHENYL)METHYLIDENE]-3-{[(4-ETHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a thiazolidinone derivative. Thiazolidinones are a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This specific compound features a dichlorophenyl group and an ethylphenylamino group, which contribute to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2,3-DICHLOROPHENYL)METHYLIDENE]-3-{[(4-ETHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 2,3-dichlorobenzaldehyde with 4-ethylphenylamine in the presence of a base, followed by cyclization with thioglycolic acid. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This can involve:
Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency
Purification techniques: Such as recrystallization or chromatography to isolate the desired product
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether
Substitution: Sodium methoxide in methanol, potassium cyanide in water
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of thiazolidine derivatives
Substitution: Formation of substituted thiazolidinones with various functional groups
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology
In biological research, the compound is studied for its antimicrobial and anticancer properties. It has shown activity against various bacterial strains and cancer cell lines.
Medicine
The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. It is also explored for its role in drug design and development.
Industry
In the industrial sector, the compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. It can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity. In cancer cells, it can induce apoptosis by activating caspase pathways and inhibiting cell proliferation. The presence of the dichlorophenyl and ethylphenylamino groups enhances its binding affinity to specific molecular targets, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4H,5H,6H-THIENO[2,3-B]THIOPYRAN-4-ONE
- (5Z)-5-[[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE]-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
- (5Z)-5-[(2,6-DICHLOROPHENYL)METHYLIDENE]-2-(2-METHYLPHENYL)-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-6-ONE
Uniqueness
The unique combination of the dichlorophenyl and ethylphenylamino groups in (5Z)-5-[(2,3-DICHLOROPHENYL)METHYLIDENE]-3-{[(4-ETHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE enhances its biological activity and specificity. Compared to similar compounds, it exhibits higher potency and selectivity in its antimicrobial and anticancer activities.
Properties
Molecular Formula |
C19H16Cl2N2OS2 |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
(5Z)-5-[(2,3-dichlorophenyl)methylidene]-3-[(4-ethylanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H16Cl2N2OS2/c1-2-12-6-8-14(9-7-12)22-11-23-18(24)16(26-19(23)25)10-13-4-3-5-15(20)17(13)21/h3-10,22H,2,11H2,1H3/b16-10- |
InChI Key |
SXXWMEMZHPQJGN-YBEGLDIGSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NCN2C(=O)/C(=C/C3=C(C(=CC=C3)Cl)Cl)/SC2=S |
Canonical SMILES |
CCC1=CC=C(C=C1)NCN2C(=O)C(=CC3=C(C(=CC=C3)Cl)Cl)SC2=S |
Origin of Product |
United States |
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